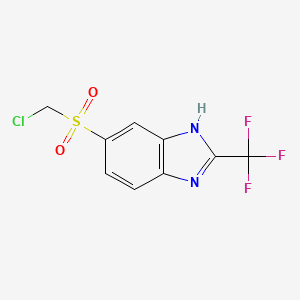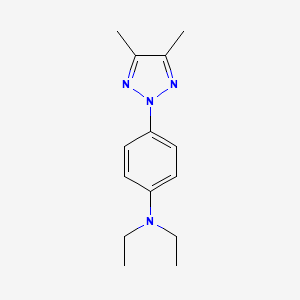
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes both alkyne and alkene functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the alkylation of N,N,N-trimethylamine with an appropriate alkyne under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol, and the product is isolated by precipitation with an iodide source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The alkyne and alkene functionalities allow the compound to undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used to oxidize the alkyne and alkene groups.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted ammonium salts.
Oxidation: The products include diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are the corresponding alkanes.
Applications De Recherche Scientifique
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The quaternary ammonium group enhances its solubility in polar solvents, facilitating its interaction with various substrates. The alkyne and alkene functionalities provide reactive sites for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N,4-Tetramethylpentan-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-en-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-yn-1-aminium iodide: Similar structure but lacks the alkene functionality.
Uniqueness
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is unique due to the presence of both alkyne and alkene functionalities, which provide versatile reactive sites for various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
91034-45-6 |
|---|---|
Formule moléculaire |
C9H16IN |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
trimethyl(4-methylpent-4-en-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-9(2)7-6-8-10(3,4)5;/h1,8H2,2-5H3;1H/q+1;/p-1 |
Clé InChI |
YOYHMGDCZDIEKD-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C#CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
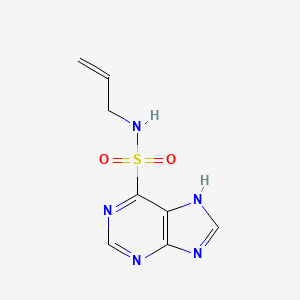
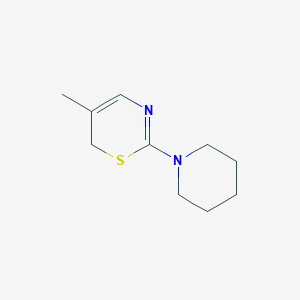
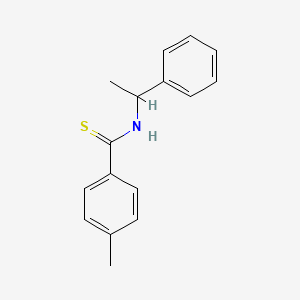
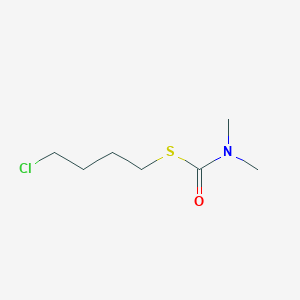
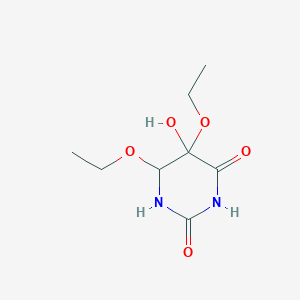

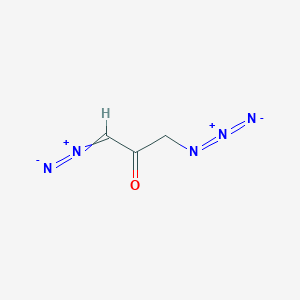
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
